2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-5-14(21)19-12(9-22-15(19)18-10)6-13(20)17-8-11-3-2-4-16-7-11/h2-5,7,12H,6,8-9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCENRZBJDDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thiazolo[3,2-a]Pyrimidine Core Formation
The construction of the thiazolo[3,2-a]pyrimidine scaffold is foundational to the synthesis. A widely adopted strategy involves the cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, source details a protocol where ethyl acetoacetate reacts with 2,4-dimethoxybenzaldehyde and thiourea in the presence of zinc chloride and glacial acetic acid at 80°C for 4 hours, yielding a tetrahydropyrimidine intermediate. Subsequent α-bromination with N-bromosuccinimide (NBS) and cyclization with 3,4-dihydropyrimidine-2(1H)-thiones in acetonitrile with p-toluenesulfonic acid (PTSA) completes the thiazolo[3,2-a]pyrimidine core.
Reaction Conditions:
Acetamide Side-Chain Introduction
Functionalization of the core structure with the N-(pyridin-3-ylmethyl)acetamide group typically employs nucleophilic acyl substitution. Source indicates that coupling the thiazolo[3,2-a]pyrimidine intermediate with pyridin-3-ylmethylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in dimethylformamide (DMF) achieves this step.
Key Parameters:
- Coupling Agent: HATU (1.2 equiv)
- Base: Diisopropylethylamine (DIPEA, 3 equiv)
- Reaction Time: 12–16 hours
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
One-Pot Synthesis Strategies
Streamlined Cyclization-Amidation
Source demonstrates an economical one-pot method for analogous thiazolo[3,2-a]pyrimidines. By combining α-bromination of cyclohexanone with NBS and in situ cyclization using PTSA in acetonitrile, the core structure forms without isolating intermediates. Adapting this approach, the pyridin-3-ylmethylacetamide moiety can be introduced via a sequential amidation step with chloroacetonitrile under reflux.
Advantages:
- Reduced Purification Steps: Intermediate isolation eliminated
- Solvent Efficiency: Acetonitrile serves dual roles as solvent and reactant
- Yield Improvement: 65–75% overall yield
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patent WO2012130780A1 highlights industrial methods for thiazolo[3,2-a]pyrimidine derivatives, emphasizing continuous flow reactors to enhance scalability. A representative protocol involves:
- Continuous Cyclization: Pumping cyclohexanone, thiourea, and NBS through a heated reactor (90°C, 10 MPa)
- Inline Amidation: Mixing the cyclized product with pyridin-3-ylmethylamine in a T-junction
- Automated Crystallization: Anti-solvent precipitation using chilled ethanol
Operational Metrics:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Throughput | 50 L/h |
| Purity | ≥98% (HPLC) |
Reaction Optimization and Catalysis
Acid Catalysis Screening
Comparative studies in source evaluated Brønsted and Lewis acids for cyclization efficiency:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| PTSA | 85 | 4 |
| ZnCl₂ | 78 | 6 |
| FeCl₃ | 65 | 8 |
PTSA emerged as optimal due to its dual role in protonating carbonyl groups and stabilizing transition states.
Solvent Effects on Amidation
Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance coupling agent activity. Source reports:
- DMF: 72% yield, minimal byproducts
- THF: 58% yield, significant dimerization
- DCM: 40% yield, incomplete reaction
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.45 (s, 1H, pyrimidine-H)
- δ 7.75–7.30 (m, 4H, pyridine-H)
- δ 4.25 (q, 2H, CH₂CO)
- δ 2.35 (s, 3H, CH₃)
HRMS (ESI):
- Calculated for C₁₆H₁₉N₃O₂S: 333.1194
- Observed: 333.1196 [M+H]⁺
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization of the pyridin-3-ylmethylamine during amidation is a common issue. Source recommends:
Crystallization Difficulties
The compound’s poor solubility in non-polar solvents necessitates optimized crystallization. Source proposes:
- Solvent Pairing: Ethanol/water (7:3 v/v)
- Seeding: Addition of pre-formed microcrystals
- Gradient Cooling: 50°C → 4°C over 12 hours
Green Chemistry Alternatives
Microwave-Assisted Synthesis
Adapting methods from source, microwave irradiation (150°C, 300 W) reduces reaction times from hours to minutes while maintaining yields ≥70%.
Biocatalytic Approaches
Preliminary studies suggest lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]) achieves 60% yield with negligible waste.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
-
Anticancer Properties :
- In vitro studies revealed that the compound induces apoptosis in HepG2 liver cancer cells. The mechanism involves the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2, with IC50 values indicating effective cytotoxicity at low concentrations.
-
Anti-inflammatory Effects :
- The compound may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
-
Antidiabetic Activity :
- Preliminary studies suggest that the compound may influence metabolic pathways related to glucose regulation, warranting further investigation into its antidiabetic potential.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds within the thiazolo-pyrimidine class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidine | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazolo-pyrimidine derivatives, this compound exhibited significant antimicrobial activity against Staphylococcus aureus, reinforcing its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro assays conducted on HepG2 liver cancer cells demonstrated that the compound effectively induces apoptosis through modulation of apoptotic pathways. This highlights its potential utility in cancer therapy.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely to involve interactions with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core and the pyridin-3-ylmethyl group may play key roles in these interactions, potentially binding to enzymes, receptors, or other biological molecules to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
The ethyl carboxylate derivative () features a bulkier 2,4,6-trimethoxybenzylidene group, which impacts crystal packing and solubility due to steric and polar effects .
The 7-methyl group in the target compound may improve metabolic stability relative to the 7-phenyl group in the thiadiazolo analog .
Spectroscopic and Crystallographic Comparisons
Spectroscopic Data:
- IR Spectroscopy : The target compound’s amide group is expected to show C=O stretches near 1650–1700 cm⁻¹, similar to the carboxamido group in the thiadiazolo analog (). However, the pyridine ring’s C=N stretch (~1600 cm⁻¹) distinguishes it from phenyl-substituted derivatives .
- ¹³C NMR : The 5-oxo group in the thiazolo-pyrimidine core resonates at ~170 ppm, consistent with related compounds ().
Crystallographic Analysis:
- The ethyl carboxylate analog () crystallizes in the monoclinic P2₁/c space group with lattice parameters $ a = 9.452 \, \text{Å}, b = 16.789 \, \text{Å}, c = 14.241 \, \text{Å} $, and density $ 1.342 \, \text{g/cm}^3 $. Hydrogen-bonding networks involving the ester carbonyl and methoxy groups stabilize its crystal structure .
Notes:
Biologische Aktivität
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic organic molecule with potential therapeutic applications. Its structural complexity, featuring a thiazolo-pyrimidine core and a pyridine moiety, suggests a diverse range of biological activities. This article explores the biological activity of this compound, drawing on existing literature and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 330.4 g/mol. The presence of multiple functional groups in its structure enhances its reactivity and potential biological efficacy.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
These compounds illustrate the potential of the target compound to exhibit distinct biological activities due to its unique combination of structural elements.
Antimicrobial Activity
Compounds derived from thiazolo-pyrimidine structures have shown promising antimicrobial properties. For instance, derivatives similar to our compound have demonstrated significant activity against various bacterial strains. In one study, derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 0.03–0.06 µg/mL .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolo-pyrimidine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. For example, a related compound exhibited IC50 values indicating significant inhibition of COX enzymes .
Anticancer Activity
Research into the anticancer properties of thiazolo-pyrimidines has yielded promising results. A study highlighted that certain derivatives displayed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation pathways .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective: Evaluate the antimicrobial efficacy of thiazolo-pyrimidine derivatives.
- Method: Tested against Staphylococcus aureus and E. coli.
- Results: The tested compounds showed MIC values ranging from 0.03 to 0.12 µg/mL, indicating potent antimicrobial activity.
-
Case Study 2: Anti-inflammatory Activity
- Objective: Assess the anti-inflammatory effects in vitro.
- Method: Measurement of cytokine levels in treated macrophages.
- Results: Significant reduction in TNF-alpha and IL-6 levels was observed with an IC50 value of 0.25 µg/mL.
-
Case Study 3: Anticancer Properties
- Objective: Investigate cytotoxic effects on cancer cell lines.
- Method: MTT assay performed on breast cancer cell lines.
- Results: The compound exhibited IC50 values below 10 µM, indicating strong anticancer potential.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Core Construction : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the thiazolo-pyrimidine core .
- Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyridin-3-ylmethyl group .
- Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product .
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amide coupling) to minimize side reactions .
- Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands for coupling efficiency .
- Yield Tracking : Monitor intermediates via TLC or LC-MS to identify bottlenecks .
Q. Table 1: Critical Reaction Parameters
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Core Formation | Solvent (DMF), 80°C, 12h | Yield: ~60% |
| Coupling | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 100°C | Yield: 70–85% |
| Purification | Silica gel (EtOAc/hexane 3:7) | Purity >95% |
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazolo-pyrimidine core and acetamide substituents. Look for characteristic shifts:
- Thiazole protons: δ 6.8–7.2 ppm .
- Pyrimidine carbonyl: δ 165–170 ppm (¹³C) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify amide C=O stretch (~1680 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry .
Q. Table 2: Key Analytical Data
| Technique | Critical Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 3.5 (CH₂ of acetamide) | Confirm N-(pyridin-3-ylmethyl) linkage |
| HRMS | m/z 387.1024 (C₁₆H₁₇N₅O₂S) | Validate molecular formula |
Q. What methodologies are used to evaluate the compound’s bioactivity in preclinical studies?
Methodological Answer:
Q. Key Controls :
- Include positive controls (e.g., staurosporine for kinase inhibition) .
- Validate solubility in DMSO/PBS to avoid aggregation artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?
Methodological Answer:
- Root-Cause Analysis :
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify robust conditions .
Case Study :
A 50% yield drop during amide coupling was traced to residual moisture; pre-drying DMF over molecular sieves restored yields to 80% .
Q. How can computational methods predict reaction pathways for functionalizing the thiazolo-pyrimidine core?
Methodological Answer:
- Quantum Chemical Calculations :
- Use Gaussian 16 to model transition states for regioselective substitutions (e.g., C-3 vs. C-7) .
- Machine Learning : Train models on PubChem data to predict solvent effects on reaction outcomes .
- ICReDD Workflow : Combine DFT calculations with automated reaction screening to prioritize synthetic routes .
Example :
DFT analysis revealed that electron-withdrawing groups at C-7 lower the activation energy for Suzuki coupling by 12 kcal/mol .
Q. What mechanisms underlie the compound’s potential enzyme inhibitory effects?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to CDK2’s ATP-binding pocket; the thiazolo-pyrimidine core mimics adenine interactions .
- Kinetic Studies :
- Post-Translational Modifications : Assess phosphorylation of CDK substrates (e.g., Rb protein) via Western blot .
Key Finding :
The pyridin-3-ylmethyl group enhances hydrophobic interactions with CDK2’s Phe80 residue, improving binding affinity .
Q. What strategies enable regioselective functionalization of the thiazolo-pyrimidine scaffold?
Methodological Answer:
Q. Table 3: Regioselective Modifications
| Position | Method | Yield | Reference |
|---|---|---|---|
| C-3 | Bromination (NBS, AIBN) | 75% | |
| C-7 | SNAr with KHMDS | 60% |
Q. How can stability issues (e.g., hydrolysis) be mitigated during storage and handling?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
- Solvent Selection : Avoid aqueous buffers; use anhydrous DMSO for stock solutions .
- Degradation Monitoring : Track purity via UPLC-PDA every 3 months; discard if purity drops below 90% .
Key Finding :
The thiazolo-pyrimidine core is stable in pH 5–7 but degrades rapidly under alkaline conditions (t₁/₂ = 2h at pH 9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
